4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

cGAS STING pathway innate immunity

4-Methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-33-1) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its structure features a 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl core linked via a hydrazide-like bond to a 4-methylbenzamide moiety.

Molecular Formula C19H15N5O2
Molecular Weight 345.362
CAS No. 899752-33-1
Cat. No. B2576090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899752-33-1
Molecular FormulaC19H15N5O2
Molecular Weight345.362
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C19H15N5O2/c1-13-7-9-14(10-8-13)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)
InChIKeyARQWCKSKOJHNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-33-1): Core Structural Profile for Procurement Decisions


4-Methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-33-1) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family [1]. Its structure features a 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl core linked via a hydrazide-like bond to a 4-methylbenzamide moiety. This compound appears in PubChem (CID 16804072) as a screening compound sourced from the AKOS (Ambinter) library, with a molecular weight of 345.4 g/mol, a computed logP of 2.7, a topological polar surface area of 79.6 Ų, and one hydrogen bond donor plus four hydrogen bond acceptors [2]. Understanding these baseline physicochemical properties is essential for assessing its suitability as a chemical probe or screening hit relative to closely related pyrazolo[3,4-d]pyrimidine benzamide analogs.

Why Substituting 4-Methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide with a Generic Pyrazolo[3,4-d]pyrimidine Benzamide Is Scientifically Unsound


The pyrazolo[3,4-d]pyrimidine benzamide scaffold is highly sensitive to substituent-driven changes in both target selectivity and polypharmacology. Within the 5-benzamido-pyrazolo[3,4-d]pyrimidin-4-one class, small alterations to the benzamide ring—such as the presence or position of a methyl, chloro, or alkoxy group—have been shown to markedly shift COX-2 inhibitory potency relative to reference standards [1]. Furthermore, the N-1 phenyl group influences π-stacking interactions with hydrophobic kinase pockets, while the 4-oxo group serves as a critical hydrogen-bond acceptor in ATP-binding site engagement [2]. The 4-methyl substituent on the benzamide ring of the target compound alters both lipophilicity (logP 2.7) and steric profile compared to the unsubstituted benzamide analog (CAS 69722-21-0), which can affect solubility, metabolic stability, and off-target binding profiles. Therefore, substituting this compound with a generic in-class analog without verifying the specific substitution pattern risks nullifying the intended chemical biology or screening outcome.

Quantitative Differentiation Evidence for 4-Methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-33-1)


Confirmed Inactivity in cGAS (Cyclic GMP-AMP Synthase) Screening: Differentiating from Active Pyrazolo[3,4-d]pyrimidine Scaffolds

In a mouse cGAS RapidFire enzymatic screen (PubChem AID 1259397), 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide was classified as 'Inactive' [1]. This result distinguishes it from certain pyrazolo[3,4-d]pyrimidine derivatives that have demonstrated enzymatic inhibition in similar assays. The inactivity in cGAS screens positions this compound as a potential negative-control candidate for STING-pathway studies, where active cGAS inhibitors (e.g., RU.521, IC50 ~ 0.7 μM) serve as positive comparators.

cGAS STING pathway innate immunity

Confirmed Inactivity in Human cGAS Chemiluminescence Screen: Cross-Species Consistency Supporting Negative-Control Utility

A parallel human cGAS chemiluminescence screen (PubChem AID 1259398) also returned an 'Inactive' classification for this compound [1]. The concordance of inactivity across both mouse and human cGAS assay formats strengthens confidence that this compound does not inhibit cGAS enzymatic activity. This cross-species consistency is valuable when selecting a negative control that must remain inert across both murine and human experimental systems.

cGAS chemiluminescence assay cross-species

Absence of Agonist Activity at Aedes aegypti NPYLR7 Receptor: Selectivity Profile Differentiation from Neuropeptide Receptor-Modulating Pyrazolo[3,4-d]pyrimidines

In a cell-based high-throughput screen for small-molecule agonists of the Aedes aegypti NPYLR7 receptor (PubChem AID 1259423), the target compound was classified as 'Inactive' [1]. This contrasts with a subset of pyrazolo[3,4-d]pyrimidine derivatives that have been reported to modulate neuropeptide receptor family members. The confirmed lack of NPYLR7 agonism indicates that the 4-methylbenzamide substitution pattern does not confer activity at this receptor, a selectivity feature that may be relevant for researchers seeking to avoid off-target effects on invertebrate neuropeptide systems.

NPYLR7 mosquito behavior neuropeptide receptor

Substituent-Driven Physicochemical Differentiation from the Unsubstituted Benzamide Analog (CAS 69722-21-0): logP and Hydrogen Bonding Profile

The 4-methyl substituent on the benzamide ring of 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide increases its computed logP to 2.7, compared to an estimated logP of approximately 2.1 for the unsubstituted benzamide analog N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (CAS 69722-21-0) [1][2]. This 0.6 log unit difference corresponds to roughly a 4-fold increase in lipophilicity, which can significantly affect aqueous solubility, membrane permeability, and non-specific protein binding in cellular assays. The topological polar surface area (TPSA) of 79.6 Ų is identical for both compounds, indicating the methyl group does not alter hydrogen-bonding capacity but solely modulates hydrophobicity [2].

physicochemical properties logP solubility

High-Confidence Application Scenarios for 4-Methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-33-1)


Structurally Matched Negative Control for cGAS-STING Pathway High-Throughput Screening Campaigns

Given the confirmed inactivity of this compound in both mouse and human cGAS enzymatic assays, it can serve as a structurally matched negative control in cGAS-STING pathway HTS campaigns. Its pyrazolo[3,4-d]pyrimidine core mirrors the scaffold of many active cGAS inhibitors, ensuring that assay-specific artifacts (e.g., fluorescence interference, aggregation) attributable to the core scaffold are controlled for [1][2].

Selectivity Profiling in Neuropeptide Receptor Panel Screens Involving Invertebrate Targets

The inactivity at Aedes aegypti NPYLR7 supports the use of this compound as a selectivity marker in neuropeptide receptor panel screens. Researchers studying pyrazolo[3,4-d]pyrimidine-based GPCR modulators can use this compound to benchmark receptor-specific effects, as its 4-methylbenzamide substitution appears to eliminate NPYLR7 agonism [1].

Lipophilicity-Matched Reference Compound for Solubility and Permeability Assays in Pyrazolo[3,4-d]pyrimidine SAR Series

With a computed logP of 2.7 and TPSA of 79.6 Ų, this compound occupies an intermediate lipophilicity range within the pyrazolo[3,4-d]pyrimidine benzamide series. It can be used as a physicochemical reference standard in parallel artificial membrane permeability assays (PAMPA) or kinetic solubility determinations for SAR expansion efforts targeting compounds with logP in the 2–3 range [1].

Quote Request

Request a Quote for 4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.